molecular formula C7H12O3 B122338 Ethyl 3-ethoxyacrylate CAS No. 1001-26-9

Ethyl 3-ethoxyacrylate

Cat. No. B122338
CAS RN: 1001-26-9
M. Wt: 144.17 g/mol
InChI Key: ITQFPVUDTFABDH-AATRIKPKSA-N
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Description

Ethyl 3-ethoxyacrylate is a chemical compound that is related to various acrylate monomers and derivatives. These compounds are typically characterized by the presence of an acrylate group and are used in polymerization reactions to create a wide range of polymeric materials. The papers provided discuss several derivatives of ethyl acrylates and their polymerization processes, as well as the physical and chemical properties of these compounds.

Synthesis Analysis

The synthesis of ethyl acrylate derivatives is often achieved through polymerization techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. For instance, ethyl-3-(acryloyloxy)methyloxetane (EAO) was polymerized via ATRP using ethyl 2-bromoisobutyrate as an initiator and CuBr as a catalyst . Similarly, block copolymers were synthesized by ATRP of a mixture of ethoxytri(ethylene glycol) acrylate and o-nitrobenzyl acrylate . Diradical polymerization initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) was used for the polymerization of acrylonitrile . Additionally, a regioselective coupling method was described for the synthesis of ethyl 2-[(alkylamino)(cyano)methyl] acrylates .

Molecular Structure Analysis

The molecular structure of ethyl acrylate derivatives has been studied using various spectroscopic techniques. Vibrational frequency analysis, FT-IR, and Laser-Raman spectra were used to investigate the structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate . The dihedral angles between benzene rings and the planarity of the ethyl acrylate linkage were reported for ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate .

Chemical Reactions Analysis

Ethyl acrylate derivatives undergo various chemical reactions, including copolymerization with other monomers. For example, novel trisubstituted ethylenes were copolymerized with styrene . The reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride led to the formation of 4H-1,2-oxazines and hydroxy-arylaldehydes . The carbonylation of ethylene oxide to β-propiolactone was also reported as a route to poly(3-hydroxypropionate) and acrylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acrylate derivatives are influenced by their molecular structure and the nature of the substituents. The polymerization of 2-methoxyethyl acrylate using a poly(ethylene oxide) macromolecular chain transfer agent resulted in the formation of nano-objects with different morphologies, indicating the impact of polymer structure on physical properties . The thermal and light sensitivity of block copolymers was studied, showing transitions in their micellization and dissociation behavior in response to temperature changes and UV irradiation .

Scientific Research Applications

  • Polymerization and Monomer Synthesis : Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer with an oxetane group, was polymerized using atom transfer radical polymerization (ATRP), retaining the oxetane group integrity (Singha, Ruiter, & Schubert, 2005). Ethyl 2-nitro-3-ethoxyacrylate was used in a tandem transetherification–intramolecular hetero Diels–Alder reaction, leading to trans-fused bicyclic nitronates as single stereoisomers (Wada & Yoshinaga, 2004).

  • Atmospheric Chemistry and Polymerization : Studies on acrylate esters, like ethyl acrylate, focused on their atmospheric reactions with Cl atoms and OH radicals, which are crucial for understanding their environmental impact and atmospheric lifetimes (Martín Porrero et al., 2010); (Moreno et al., 2014).

  • Renewable Chemical Production : Ethyl 3-hydroxypropanoate, a structurally similar ester, serves as a precursor for acrylonitrile and other polymers, highlighting the importance of such esters in renewable chemical production (Karp et al., 2017).

  • Materials Science and Application : The application of acrylate polymers, including derivatives like ethyl acrylate, in coatings for fabrics demonstrated excellent water and oil repellency, emphasizing the material science applications of such esters (Li, Fu, Wang, & Liu, 2008).

  • Health and Safety : Studies on skin sensitization potential of acrylates, including ethyl acrylate, provided insights into their occupational safety and health aspects (Dearman et al., 2007).

  • Pharmaceutical and Medical Applications : Ethyl 2-cyanoacrylate, a related compound, was studied for its histopathological effects following surgical application, suggesting its medical application in cardiovascular and thoracic surgery (Kaplan et al., 2004).

Safety And Hazards

Ethyl 3-ethoxyacrylate is a combustible liquid . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It should be stored at 2-8°C .

properties

IUPAC Name

ethyl (E)-3-ethoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQFPVUDTFABDH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301798
Record name Ethyl (2E)-3-ethoxy-2-propenoate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethoxyacrylate

CAS RN

5941-55-9, 1001-26-9
Record name Ethyl (2E)-3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5941-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 3 ethyoxy-2-propenoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-ethoxyacrylate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6828
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Record name Ethyl (2E)-3-ethoxy-2-propenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Propenoic acid, 3-ethoxy-, ethyl ester, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3 ETHYOXY-2-PROPENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT67QB527H
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
95
Citations
WJ Croxall, MF Fegley - Journal of the American Chemical …, 1950 - ACS Publications
The condensation of ethyl methylmalonate with the acrylate (I) in the presence of benzyltrimeth-ylammonium ethoxide gave ethyl carbonate, ethyl a-methyl-/3-glutaconate (II) and …
Number of citations: 2 pubs.acs.org
J Tummatorn, C Thongsornkleeb… - Organic & …, 2013 - pubs.rsc.org
… Following the addition with ethyl 3-ethoxyacrylate, intramolecular electrophilic aromatic substitution, elimination and subsequent oxidation, the quinoline products were obtained in …
Number of citations: 42 pubs.rsc.org
JT Kohrt, E Conn, R Maguire, SW Wright, R Singer - Tetrahedron Letters, 2013 - Elsevier
… In this regard, we report on the discovery of a facile Pd-catalyzed Mizoroki–Heck coupling of ethyl 3-ethoxyacrylate with aryl and heteroaryl halides to form substituted alkoxyacrylates …
Number of citations: 4 www.sciencedirect.com
WM Lauer, N Brodoway - Journal of the American Chemical …, 1953 - ACS Publications
… Accordingly, ethyl /3-ethoxyacrylate (I) is converted to ethyl /3-alloxyacrylate (II) and ethyl a-formylallylacetate (III) upon heating with allyl alcohol in the presence of sodium bisulfate.2 …
Number of citations: 3 pubs.acs.org
N Jacobsen, I Winckelmann - Journal of chemical research …, 1985 - pascal-francis.inist.fr
… Acid-catalysed self-condensation of ethyl 3,3-diethoxypropionate and ethyl 3-ethoxyacrylate … Acid-catalysed self-condensation of ethyl 3,3-diethoxypropionate and ethyl 3-ethoxyacrylate …
Number of citations: 1 pascal-francis.inist.fr
RM Böhme, KE Henegar… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 1001‐26‐9 ] C 7 H 12 O 3 (MW 144.17) (E) InChI = 1S/C7H12O3/c1‐3‐9‐6‐5‐7(8)10‐4‐2/h5‐6H,3‐4H2,1‐2H3 InChIKey = ITQFPVUDTFABDH‐UHFFFAOYSA‐N [ 5941‐55‐9 ] (Z) …
Number of citations: 2 onlinelibrary.wiley.com
SH Bertz, G Dabbagh, P Cotte - The Journal of Organic Chemistry, 1982 - ACS Publications
… The treatment of ethyl 3-ethoxyacrylate (4) in ethanol with boron trifluoride etherate, sulfuric acid, or sodium bisulfate gave 2 in 72%, 41%, and 84% yield, respectively;10 however, 4 is …
Number of citations: 35 pubs.acs.org
WJ Croxall, LR Freimiller… - Journal of the American …, 1950 - ACS Publications
… However, various thiophenols with ethyl 3-ethoxyacrylate in the presence of sodium bisulfate catalyst readily undergo thetransetherification reaction to give the corresponding ethyl 3-…
Number of citations: 8 pubs.acs.org
NC Deno - Journal of the American Chemical Society, 1947 - ACS Publications
… contaminated with ethyl /3-ethoxyacrylate formed by splitting out of ethanol from the acetal. Under the conditions used in the present investigation the product was about an equal …
Number of citations: 47 pubs.acs.org
LK Gavrin, A Lee, BA Provencher… - The Journal of …, 2007 - ACS Publications
… Also, we report here for the first time that reaction of an aminopyrazole with ethyl 3-ethoxyacrylate in the presence of cesium carbonate affords the pyrimidin-5-one regioisomer. …
Number of citations: 57 pubs.acs.org

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